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Compound of Interest

Compound Name: C11H21IN202

Cat. No.: B12631338

Disclaimer: The molecular formula C11H21IN202 does not correspond to a widely studied or
characterized chemical compound. Therefore, this technical guide presents a theoretical
analysis of a plausible, representative isomer: (S)-1-iodo-5-
(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. This document is intended to serve as a
template and a guide for the kind of theoretical and experimental characterization that would be
performed on a novel chemical entity for an audience of researchers, scientists, and drug
development professionals. All data presented herein is hypothetical and generated for
illustrative purposes.

Introduction

This whitepaper provides a comprehensive overview of the theoretical properties of a specific
isomer of C11H21IN202, namely (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-
aminium. The analysis encompasses key physicochemical parameters, predicted
spectroscopic data, and a discussion of potential biological interactions. The methodologies for
computational analysis are detailed to provide a framework for the in-silico characterization of
novel small molecules in a drug discovery pipeline.

Molecular Structure and Properties

The selected isomer possesses several functional groups of interest for medicinal chemistry,
including a primary alkyl iodide, a carbamate, and a chiral secondary amine. The presence of
these groups suggests potential for covalent and non-covalent interactions with biological
macromolecules.
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IUPAC Name: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium
SMILES: C--INVALID-LINK--(CC(C)(C)C)C(=0)OCCCC--INVALID-LINK--CI

InChl: InChIl=1S/C11H21IN202/c1-11(2,3)6-14(4)10(15)16-8-5-7-9(13)12/h9H,5-8,12-13H2,1-
4H3/t9-/m0/s1

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for (S)-1-iodo-5-
(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. These parameters are crucial for
assessing the druglikeness of a compound.

Property Value Method
Molecular Weight 344.20 g/mol

XLogP3 3.2 ALOGPS
Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bonds 8

Topological Polar Surface Area  49.6 A2

Formal Charge +1

pKa (most basic) 9.8 ChemAxon

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of a new chemical entity.

The following table outlines the predicted key signals in *H NMR, 3C NMR, and IR

spectroscopy for the proposed isomer.
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Spectroscopy Predicted Signals

0 0.95 (s, 9H), 6 1.5-1.9 (m, 4H), 8 2.9 (s, 3H), &
1H NMR 3.2-3.4 (m, 2H), 6 3.5-3.7 (m, 1H), d 4.1 (t, 2H),
0 8.0 (br s, 2H)

09.1,026.3,0285,031.9,06354,0649.8,0

13C NMR
55.2, 5 64.7, 0 156.5
3400-3200 (N-H stretch), 2960-2850 (C-H
stretch), 1700 (C=0 stretch, carbamate), 1250
IR (cm™1)

(C-N stretch), 1180 (C-O stretch), 650 (C-I
stretch)

Theoretical and Experimental Workflow

The characterization of a novel compound like C11H21IN202 involves a synergistic approach
combining computational modeling and experimental validation. The following diagram
illustrates a typical workflow.
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Structure Proposal & Isomer Selection
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Figure 1: General Workflow for Characterization
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C11H21IN202 Isomer Acetylcholine (ACh)

Hydrolysis ctivation

Acetylcholinesterase (AChE) Acetylcholine Receptor (AChR)
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Figure 2: Hypothetical Signaling Pathway
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 To cite this document: BenchChem. [In-Depth Technical Guide on the Theoretical Properties
of a C11H21IN202 Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338#theoretical-properties-of-c11h21in202]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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